ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
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Overview
Description
Ethyl 3-((4-(methoxycarbonyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of various functional groups through reactions such as acylation, amidation, and esterification. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, with careful control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-(methoxycarbonyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of functional groups to more oxidized states.
Reduction: Reduction reactions could be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thienopyridines or related heterocyclic compounds with similar functional groups. Examples include:
- Thienopyridine derivatives with different substituents.
- Compounds with similar pharmacophores.
Uniqueness
The uniqueness of ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.
Properties
Molecular Formula |
C28H29N3O7S |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
ethyl 3-[(4-methoxycarbonylphenyl)carbamoyl]-2-[[2-(4-methoxyphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C28H29N3O7S/c1-4-38-28(35)31-14-13-21-22(16-31)39-26(30-23(32)15-17-5-11-20(36-2)12-6-17)24(21)25(33)29-19-9-7-18(8-10-19)27(34)37-3/h5-12H,4,13-16H2,1-3H3,(H,29,33)(H,30,32) |
InChI Key |
WPEMQEYTJQZIMT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)NC(=O)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)NC(=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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